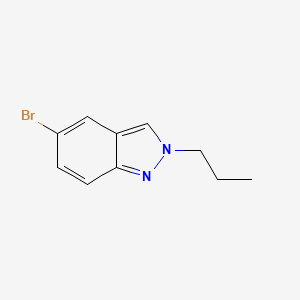

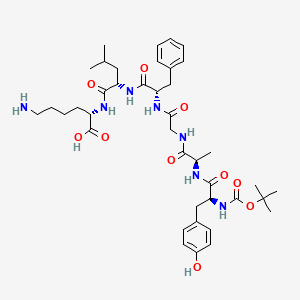

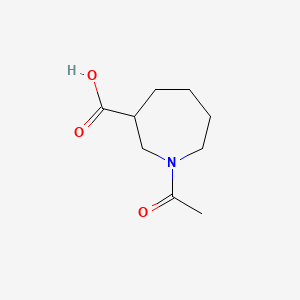

![molecular formula C9H7FN2O B597088 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1256835-84-3](/img/structure/B597088.png)

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

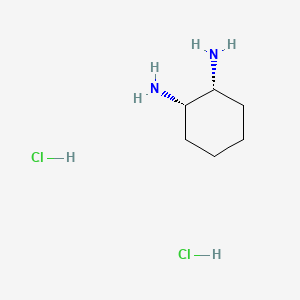

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the empirical formula C9H7FN2O . It has been recognized as a promising target for the treatment of influenza . It is also reported to have potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The molecular structure of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is characterized by a pyrrolo[2,3-b]pyridine core with a fluoro substituent at the 5-position . This structure is part of a new series of PB2 inhibitors and FGFR inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone include a molecular weight of 178.16 . It is a solid at room temperature .Scientific Research Applications

Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems

This compound is used in the synthesis of pyrazolopyridines, a process that has been expanded to create various bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, which are valuable in combinatorial chemistry for drug discovery (Almansa et al., 2008).

Pharmaceutical Intermediate Synthesis

It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as in the preparation of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a significant compound in medicinal chemistry (Wang et al., 2006).

Antitumor Activity in Mesothelioma Models

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promising results in experimental models of malignant mesothelioma, a rare and aggressive cancer, by inhibiting cyclin-dependent kinases and inducing apoptosis (Carbone et al., 2013).

Development of Antifungal Agents

This compound has been used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting stereochemistry in key steps and has been optimized for better yield and selectivity (Butters et al., 2001).

Synthesis of Fluorescent Nicotinonitriles

It has been utilized in creating environmentally sensitive fluorophore-based nicotinonitriles, which have applications in materials science due to their strong fluorescence emission spectra (Hussein et al., 2019).

Antimicrobial Activity

Certain derivatives exhibit significant antimicrobial activity, demonstrating the potential of this compound in developing new antimicrobial agents (Salimon et al., 2011).

Antiviral Activity

Derivatives of this compound have shown potential in antiviral therapy, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).

Virtual Screening for Serotonin Receptor Ligands

The compound has been identified as a potential serotonin receptor ligand with pro-cognitive properties, indicating its use in neuropsychiatric drug discovery (Staroń et al., 2019).

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For instance, pH variations affect ionization and solubility.

Researchers continue to investigate its potential therapeutic applications, making it an exciting area of study in drug discovery . 🌟

properties

IUPAC Name |

1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZRZPRRAKTGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.